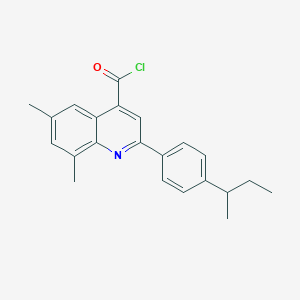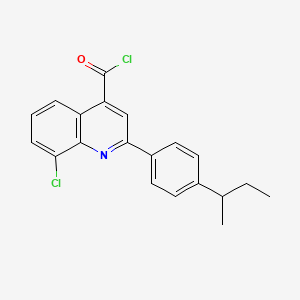
2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride
Vue d'ensemble
Description
The compound “2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride” is a heterocyclic organic compound . It is used for proteomics research .
Synthesis Analysis
The synthesis of such compounds often involves the use of organoboron reagents in a Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in carbon–carbon bond-forming reactions due to its mild and functional group tolerant reaction conditions . The organoboron reagents used are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular formula of the compound is C20H18ClNO . The molecular weight is 323.82 g/mol .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it may participate in electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .Applications De Recherche Scientifique
Catalytic Applications
- Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling : The Suzuki-Miyaura coupling reactions involving halopyridines and haloquinolines, like 8-chloroquinoline, can be effectively catalyzed using palladium on charcoal with phosphine ligands. This method has implications in the synthesis of arylpyridines and arylquinolines, potentially including derivatives of 2-(4-sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride (Tagata & Nishida, 2003).
Synthetic Methodology
Chlorination of Quinoline Derivatives : Research into the chlorination of 2-chloroquinoline-3-carbaldehydes provides insight into the preparation of chloroquinoline carbonyl chlorides, which may include compounds similar to 2-(4-sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride (Cziáky, 1991).
Wittig-Type Cyclizations : Studies on Wittig-type cyclizations indicate the potential for cyclizing certain carboxylic acids into chloroquinoline-4-ones, which could be relevant for synthesizing variants of 2-(4-sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride (Vorbrüggen, Bohn, & Krolikiewicz, 1990).
Ligand Synthesis and Complex Formation
- Chiral Phosphoramidite Ligands Based on 8-Chloroquinoline : The synthesis of chiral ligands from 8-chloroquinoline and their complexation with metals like rhodium, palladium, and platinum has been explored. This research could be extrapolated to the synthesis of ligand systems involving 2-(4-sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride (Franciò et al., 1999).
Cross-Coupling Reactions
- Use of Palladium-Phosphinous Acid Catalysts : The application of palladium-phosphinous acid catalysts in various coupling reactions with chloroquinolines showcases a method for synthesizing disubstituted quinolines. This methodology might be applicable to compounds like 2-(4-sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride (Wolf & Lerebours, 2003).
Propriétés
IUPAC Name |
2-(4-butan-2-ylphenyl)-8-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-3-12(2)13-7-9-14(10-8-13)18-11-16(20(22)24)15-5-4-6-17(21)19(15)23-18/h4-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWIHPFZOQCATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




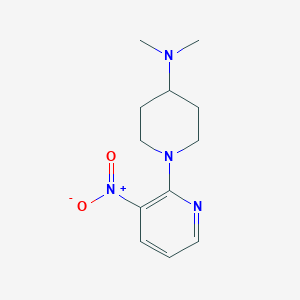

![6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile](/img/structure/B1393830.png)
![12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride](/img/structure/B1393831.png)
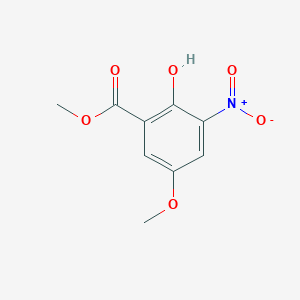
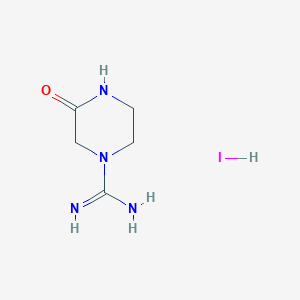
![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B1393834.png)
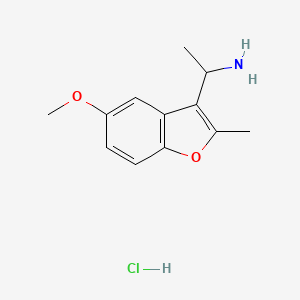
![Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393837.png)
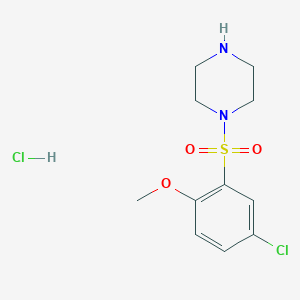
![1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393841.png)
![Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1393842.png)
